molecular formula C14H23NO4S2 B14718159 S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate CAS No. 21224-61-3

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate

Katalognummer: B14718159
CAS-Nummer: 21224-61-3
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: SIUJAKUGWXJHSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H23NO4S2 and a molecular weight of 333.47 g/mol . This compound is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-(p-Methoxyphenyl)pentyl)amino)ethanethiol with thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the thiosulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted aminoethyl compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiosulfate ester linkage and methoxyphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

21224-61-3

Molekularformel

C14H23NO4S2

Molekulargewicht

333.5 g/mol

IUPAC-Name

1-methoxy-4-[5-(2-sulfosulfanylethylamino)pentyl]benzene

InChI

InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-3-2-4-10-15-11-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18)

InChI-Schlüssel

SIUJAKUGWXJHSR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.